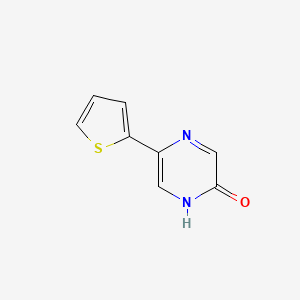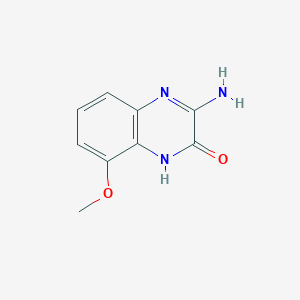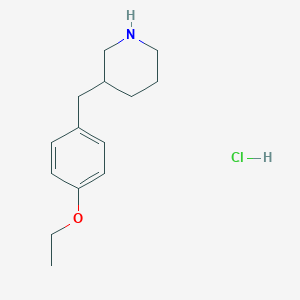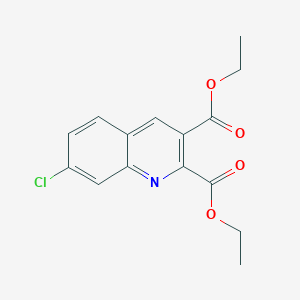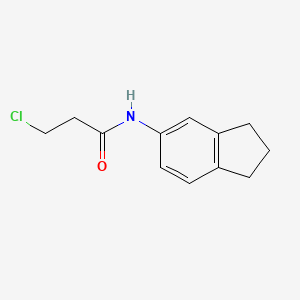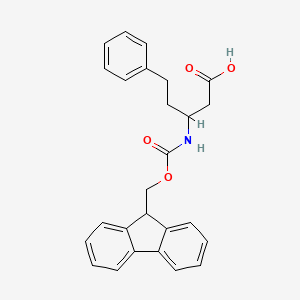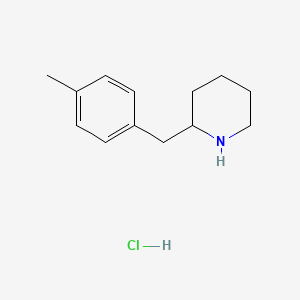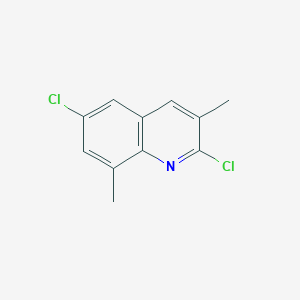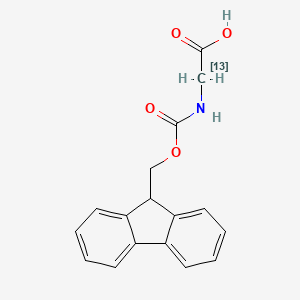
Fmoc-Gly-OH-2-13C
概要
説明
Fmoc-Gly-OH-13C is a chemical compound commonly used in peptide synthesis. It is a derivative of glycine and is often employed as a protecting group for the amino group during peptide synthesis. This compound is known for its stability and ease of removal under mild conditions, making it a valuable tool in the field of organic chemistry.
科学的研究の応用
Fmoc-Gly-OH-13C has a wide range of applications in scientific research, including:
Chemistry: It is used as a protecting group in peptide synthesis, allowing for the selective protection and deprotection of amino groups.
Biology: The compound is used in the synthesis of peptides and proteins, which are essential for studying biological processes and developing new drugs.
Industry: The compound is used in the production of high-purity peptides for research and commercial purposes.
作用機序
Target of Action
Fmoc-Gly-OH-2-13C, also known as 2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid or Fmoc-Gly-OH-13C, is primarily used in peptide synthesis . The compound’s primary targets are the amino acids that make up peptides. The Fmoc group acts as a protective group for the amino acid glycine during peptide synthesis .
Mode of Action
The Fmoc group in this compound protects the amino group of glycine, preventing it from reacting prematurely during peptide synthesis . The Fmoc group is removed by a base, usually piperidine, which forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
This compound plays a crucial role in the biochemical pathway of peptide synthesis. It allows for the sequential addition of amino acids to a growing peptide chain without unwanted side reactions. After the peptide synthesis is complete, the Fmoc group is removed, leaving the desired peptide product .
Result of Action
The result of this compound’s action is the successful synthesis of peptides with the correct sequence of amino acids. The Fmoc group ensures that the amino acids are added in the correct order and that unwanted side reactions are minimized .
Action Environment
The action of this compound is influenced by the conditions of the peptide synthesis. Factors such as temperature, pH, and the presence of other reagents can affect the efficiency of the Fmoc protection and deprotection processes . The compound should be handled in a well-ventilated place, and contact with skin and eyes should be avoided .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Gly-OH-13C typically involves the protection of glycine with the 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group. One common method is the mixed anhydride method, which uses isobutoxycarbonyl chloride (IBC-Cl) or the acid chloride method . The reaction conditions often involve the use of sodium azide (NaN3) and are carried out under inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of Fmoc-Gly-OH-13C follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically isolated as a crystalline solid, which is stable at room temperature and has a long shelf-life .
化学反応の分析
Types of Reactions
Fmoc-Gly-OH-13C undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Common Reagents and Conditions
The reactions of Fmoc-Gly-OH-13C are typically carried out under controlled conditions to ensure the desired outcome. For example, oxidation reactions may be performed in acidic or basic media, while reduction reactions are often carried out in the presence of a solvent such as ether or tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Fmoc-Gly-OH-13C may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of products, including halogenated compounds and substituted amines.
類似化合物との比較
Fmoc-Gly-OH-13C can be compared with other similar compounds, such as:
2-(9H-fluoren-9-ylmethoxycarbonylamino)isobutyric acid: This compound has a similar structure but with an isobutyric acid moiety instead of acetic acid.
2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropionic acid: This compound contains a phenyl group, which can influence its reactivity and applications.
2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylsulfanylbutyric acid: This compound has a methylsulfanyl group, which can affect its chemical properties and uses.
The uniqueness of Fmoc-Gly-OH-13C lies in its stability and ease of removal, making it a preferred choice for peptide synthesis.
特性
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO4/c19-16(20)9-18-17(21)22-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15H,9-10H2,(H,18,21)(H,19,20)/i9+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDKDFTQNXLHCGO-QBZHADDCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[13CH2]C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50583954 | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}(2-~13~C)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50583954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175453-19-7 | |
| Record name | Glycine-2-13C, N-[(9H-fluoren-9-ylmethoxy)carbonyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175453-19-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}(2-~13~C)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50583954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


